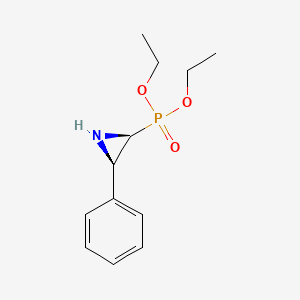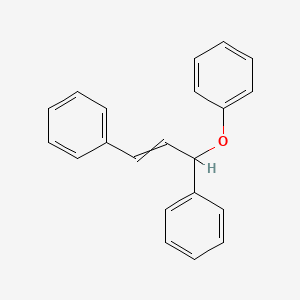
1-(6,6-Dimethylhept-1-ene-4-sulfinyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,6-Dimethylhept-1-ene-4-sulfinyl)-4-methylbenzene is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a sulfinyl group attached to a heptene chain, which is further connected to a methylbenzene ring. The presence of these functional groups imparts distinct chemical reactivity and potential utility in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,6-Dimethylhept-1-ene-4-sulfinyl)-4-methylbenzene typically involves multi-step organic reactions. One common method includes the sulfoxidation of a precursor compound, such as 1-(6,6-Dimethylhept-1-ene-4-thio)-4-methylbenzene, using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out under controlled temperature and pH conditions to ensure selective oxidation of the sulfur atom to the sulfinyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can further enhance the reaction rate and selectivity. Additionally, purification techniques like distillation and chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6,6-Dimethylhept-1-ene-4-sulfinyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methylbenzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the methylbenzene ring.
Applications De Recherche Scientifique
1-(6,6-Dimethylhept-1-ene-4-sulfinyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(6,6-Dimethylhept-1-ene-4-sulfinyl)-4-methylbenzene involves its interaction with molecular targets through its functional groups. The sulfinyl group can participate in redox reactions, while the methylbenzene ring can engage in aromatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6,6-Dimethylhept-1-ene-4-thio)-4-methylbenzene: Similar structure but with a thioether group instead of a sulfinyl group.
1-(6,6-Dimethylhept-1-ene-4-sulfonyl)-4-methylbenzene: Contains a sulfonyl group instead of a sulfinyl group.
4-Methylbenzenesulfinyl chloride: Contains a sulfinyl group attached to a benzene ring without the heptene chain.
Uniqueness
1-(6,6-Dimethylhept-1-ene-4-sulfinyl)-4-methylbenzene is unique due to the presence of both a sulfinyl group and a heptene chain, which imparts distinct chemical reactivity and potential applications compared to its similar counterparts. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
212389-64-5 |
|---|---|
Formule moléculaire |
C16H24OS |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
1-(6,6-dimethylhept-1-en-4-ylsulfinyl)-4-methylbenzene |
InChI |
InChI=1S/C16H24OS/c1-6-7-15(12-16(3,4)5)18(17)14-10-8-13(2)9-11-14/h6,8-11,15H,1,7,12H2,2-5H3 |
Clé InChI |
IAXBCEZGIDNEPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C(CC=C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)



![2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14247656.png)
![1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea](/img/structure/B14247657.png)

![N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine](/img/structure/B14247670.png)
![5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14247682.png)


![3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one](/img/structure/B14247700.png)
![(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B14247707.png)

